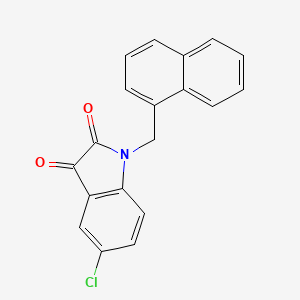

![molecular formula C20H15ClN2O3 B6285918 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one CAS No. 413619-81-5](/img/structure/B6285918.png)

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

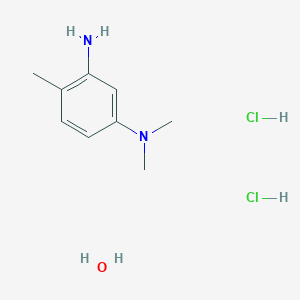

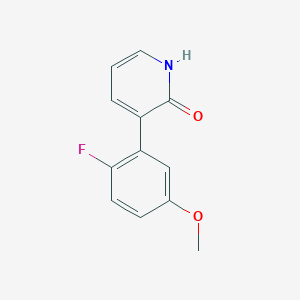

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C20H15ClN2O3. It is a derivative of phenoxazine , a class of compounds that have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .

Synthesis Analysis

Phenoxazines, including 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have been synthesized through various structural modifications over the years to develop new phenoxazines with improved properties . The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system has been used to synthesize previously unknown ether derivatives .Molecular Structure Analysis

The molecular structure of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one has been confirmed using UV-visible, FTIR, and 1H NMR spectroscopy . The average mass of the molecule is 281.693 Da and the monoisotopic mass is 281.024353 Da .科学研究应用

Anticancer Drug Development

6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one: and its derivatives have been studied for their potential as anticancer agents. The structure of these compounds, which includes a phenoxazine moiety, is similar to that found in actinomycin D, a well-known anticancer drug . This suggests that derivatives of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one could also exhibit strong antitumor properties.

Antibacterial and Antiviral Applications

Research has indicated that phenoxazine derivatives possess antibacterial and antiviral properties . This opens up possibilities for the use of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one in the development of new antibiotics and antiviral drugs, especially in the era of increasing antibiotic resistance.

Optoelectronic Properties

Phenoxazines are known for their optoelectronic properties, which make them suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . The unique structure of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one could lead to novel applications in the field of organoelectronics.

Photoredox Catalysis

The phenoxazine core of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one can act as a photoredox catalyst . This application is crucial in synthetic organic chemistry, where such catalysts can facilitate a variety of chemical transformations using light energy.

Multi-microbial Target Inhibitors

Angular phenoxazine ethers, which include derivatives of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have been designed as potent multi-microbial target inhibitors . They show excellent binding affinities with various microbial targets, suggesting their use in tackling multi-drug resistance cases.

Native Fluorescence Imaging

The activated cytotoxic product of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is fluorescent . This property is utilized in native fluorescence imaging, allowing for non-invasive visualization in living organisms, which is particularly useful in biomedical research and diagnostics.

未来方向

Phenoxazines, including 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one, have numerous applications in various fields. Therefore, it is critical to conduct more frequent reviews of the work done in this area . Future research could focus on further structural modifications to develop new phenoxazines with improved properties .

属性

IUPAC Name |

6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKRTGVNWBKSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

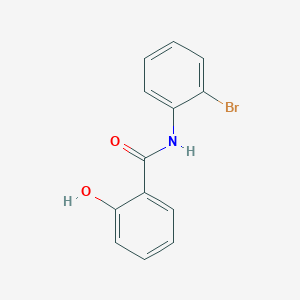

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

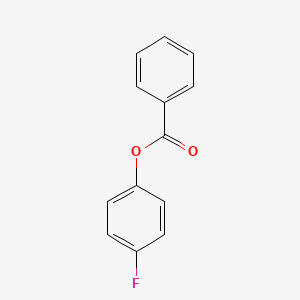

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)